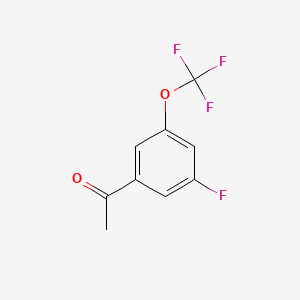

3'-Fluoro-5'-(trifluoromethoxy)acetophenone

Übersicht

Beschreibung

3’-Fluoro-5’-(trifluoromethoxy)acetophenone is an organic compound with the molecular formula C9H6F4O2 and a molecular weight of 222.14 g/mol . It is characterized by the presence of both fluoro and trifluoromethoxy groups attached to an acetophenone backbone. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .

Vorbereitungsmethoden

One common method involves the reaction of 3’-fluoroacetophenone with a trifluoromethoxylation reagent under controlled conditions . The reaction conditions often include the use of a base and a solvent such as dichloromethane or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring facilitates nucleophilic substitution, particularly at positions activated by the trifluoromethoxy group.

Key Findings :

-

Bromination occurs preferentially at the para position relative to the acetyl group due to steric and electronic effects .

-

Copper catalysts enhance amination efficiency by stabilizing reactive intermediates .

Oxidation and Reduction Reactions

The ketone group undergoes redox transformations under controlled conditions.

Mechanistic Insights :

-

Oxidation proceeds via radical intermediates, with trifluoroacetic acid enhancing reaction rates .

-

Borohydride reduction selectively targets the carbonyl group without affecting aromatic fluorine.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings to form complex architectures.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | Biaryl derivatives | 78% | |

| Heck Reaction | Pd(OAc)₂, PPh₃, NEt₃ | Vinylated acetophenone | 64% |

Notable Observations :

-

The trifluoromethoxy group enhances electrophilicity, improving coupling efficiency.

-

Steric hindrance from the acetyl group directs regioselectivity in Heck reactions.

Grignard and Organometallic Reactions

The acetyl group reacts with organometallic reagents to form tertiary alcohols or ketones.

Mechanism :

Comparative Reactivity with Analogues

The trifluoromethoxy group distinctively modulates reactivity compared to other substituents:

Mechanistic Pathways

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3'-Fluoro-5'-(trifluoromethoxy)acetophenone serves as an important intermediate in the synthesis of various organic compounds. Its unique electronic properties allow it to participate in:

- Condensation Reactions : The ketone group can form new carbon-carbon bonds.

- Substitution Reactions : The trifluoromethoxy group can enhance reactivity in nucleophilic substitutions.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Sodium borohydride | Alcohols |

| Substitution | Amines, thiols | Substituted acetophenone derivatives |

Medicinal Chemistry

Research indicates that this compound has potential applications in drug discovery due to its ability to enhance metabolic stability and bioavailability of drug candidates. Specific applications include:

- Chronic Kidney Disease : Investigated for its role in the prevention and treatment of kidney disorders.

- Diabetes Treatment : Explored as a therapeutic agent in managing diabetes through modulation of metabolic pathways.

Biochemical Analysis

The compound has been shown to stabilize endosomal Toll-like receptor TRL8, influencing immune responses and cellular processes such as:

- Gene expression modulation.

- Cellular signaling pathway alterations.

This highlights its potential as a pharmacophore in drug design.

Case Study 1: Immune Modulation

In laboratory settings, studies have demonstrated that this compound can modulate immune responses by stabilizing TRL8, leading to enhanced immune activity against pathogens. The compound's binding interactions with specific biomolecules were found to inhibit certain enzymatic activities, thereby altering gene expression and cellular metabolism.

Case Study 2: Synthesis of Agrochemicals

The compound has also been utilized as an intermediate in the development of agrochemicals. For instance, it has been employed in synthesizing novel fungicides that exhibit improved efficacy due to the presence of fluorinated groups that enhance their biological activity.

Wirkmechanismus

The mechanism of action of 3’-Fluoro-5’-(trifluoromethoxy)acetophenone involves its interaction with specific molecular targets and pathways. The presence of the fluoro and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities or receptor functions, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

3’-Fluoro-5’-(trifluoromethoxy)acetophenone can be compared with other similar compounds such as:

3’-Fluoroacetophenone: Lacks the trifluoromethoxy group, which can significantly alter its chemical properties and reactivity.

5’-(Trifluoromethoxy)acetophenone: Lacks the fluoro group, affecting its overall chemical behavior and applications.

The uniqueness of 3’-Fluoro-5’-(trifluoromethoxy)acetophenone lies in the combined presence of both fluoro and trifluoromethoxy groups, which impart distinct chemical and biological properties .

Biologische Aktivität

3'-Fluoro-5'-(trifluoromethoxy)acetophenone is a fluorinated acetophenone derivative that has garnered attention due to its potential biological activities. This compound, characterized by the presence of both fluoro and trifluoromethoxy groups, may exhibit unique pharmacological properties, making it a subject of interest in medicinal chemistry and biological research.

- Molecular Formula : C9H6F4O2

- CAS Number : 1352999-53-1

- Molecular Weight : 224.14 g/mol

The trifluoromethoxy group is known to enhance lipophilicity and metabolic stability, which can influence the biological activity of the compound.

Antimicrobial Activity

Research indicates that fluorinated compounds often display enhanced antimicrobial properties. For instance, studies on related acetophenone derivatives have shown significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The introduction of trifluoromethyl groups has been associated with increased potency against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Antibacterial | TBD |

| Nitrofurantoin | Antibacterial | 12.5 - 25 |

| Trifluoromethyl-benzimidazole | Antibacterial | 12.5 - 25 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis through the activation of caspases, similar to other acetophenone derivatives .

Case Study : In vitro studies on human cancer cell lines demonstrated that compounds with trifluoromethyl substitutions exhibited higher cytotoxicity compared to their non-fluorinated counterparts. The mechanism appears to involve disruption of cellular signaling pathways leading to programmed cell death .

Anti-inflammatory Properties

Fluorinated compounds are also known for their anti-inflammatory activities. The presence of the trifluoromethoxy group in particular has been implicated in modulating inflammatory responses, potentially through inhibition of pro-inflammatory cytokines .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The unique electronic properties imparted by the fluorine atoms enhance binding affinity to these targets, which may explain the observed biological effects.

Safety and Toxicology

According to safety data sheets, this compound is classified as causing skin irritation and serious eye irritation upon exposure. It is important for researchers handling this compound to adhere to safety protocols to mitigate any health risks .

Q & A

Q. Basic: What are the optimal synthetic routes for 3'-Fluoro-5'-(trifluoromethoxy)acetophenone to ensure high yield and purity?

Methodological Answer:

The synthesis of fluorinated acetophenones typically involves Friedel-Crafts acylation or halogen-directed cross-coupling. For this compound:

- Step 1: Start with a fluorinated benzene derivative (e.g., 3-fluoro-5-(trifluoromethoxy)benzene) and introduce an acetyl group via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

- Step 2: Optimize reaction temperature (0–5°C) to minimize side reactions from the electron-withdrawing trifluoromethoxy group, which can deactivate the aromatic ring .

- Purification: Use column chromatography with silica gel and a hexane/ethyl acetate gradient (7:3 ratio) to isolate the product. Confirm purity via GC-MS (>98%) and ¹⁹F NMR to verify substituent positions .

Q. Basic: How do the fluorine and trifluoromethoxy substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The 3'-fluoro and 5'-trifluoromethoxy groups are strong electron-withdrawing substituents (EWGs):

- Steric Effects: The trifluoromethoxy group at the 5'-position creates steric hindrance, limiting nucleophilic attack at the para position.

- Electronic Effects: EWGs reduce electron density on the aromatic ring, directing electrophilic substitution to the meta position (relative to fluorine). This is critical for designing Suzuki-Miyaura couplings; use Pd(PPh₃)₄ and arylboronic acids with electron-donating groups to enhance reactivity .

- Stability: Fluorine’s inductive effect increases thermal stability, enabling reactions at higher temperatures (e.g., 80–100°C) without decomposition .

Q. Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify the acetyl group (δ ~2.6 ppm in ¹H; δ ~200 ppm in ¹³C) and aromatic protons (δ ~6.8–7.5 ppm).

- ¹⁹F NMR: Confirm fluorine environments (δ ~-60 ppm for CF₃O; δ ~-110 ppm for aromatic F) .

- GC-MS: Verify molecular ion [M⁺] at m/z 236 and fragmentation patterns (e.g., loss of COCH₃).

- XRD: Resolve crystallographic ambiguities caused by fluorine’s low electron density .

Q. Advanced: How can regioselectivity challenges be addressed during functionalization of the acetophenone core?

Methodological Answer:

Regioselectivity is influenced by competing EWGs. Strategies include:

- Protecting Groups: Temporarily block the trifluoromethoxy group using silyl ethers (e.g., TBSCl) to direct reactions to the fluorine-adjacent position .

- Directed Ortho-Metalation (DoM): Use LiTMP (lithium tetramethylpiperidide) to deprotonate the position ortho to fluorine, enabling selective alkylation .

- Computational Guidance: Pre-screen reaction pathways using DFT calculations (e.g., B3LYP/6-31G*) to predict activation energies for competing pathways .

Q. Advanced: What computational models best predict the compound’s interaction with biological targets (e.g., enzyme active sites)?

Methodological Answer:

- Docking Studies: Use AutoDock Vina with force fields (e.g., AMBER) to model interactions between the trifluoromethoxy group and hydrophobic enzyme pockets.

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the carbonyl group and catalytic residues (e.g., serine proteases) .

- QSAR: Corrogate substituent effects (Hammett σ values: F = +0.43, CF₃O = +0.35) with inhibitory activity to optimize pharmacophore design .

Q. Advanced: How to resolve contradictions in spectral data (e.g., unexpected NOEs in NMR)?

Methodological Answer:

- 2D NMR: Perform NOESY to distinguish between rotational isomers caused by the trifluoromethoxy group’s conformational flexibility. Cross-peaks between the acetyl methyl and aromatic protons indicate dominant rotamers .

- Variable-Temperature NMR: Cool samples to -40°C to slow rotation and split overlapping signals .

- Synchrotron XRD: Resolve crystallographic disorder by collecting high-resolution data (λ = 0.7 Å) to confirm substituent positions .

Eigenschaften

IUPAC Name |

1-[3-fluoro-5-(trifluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-5(14)6-2-7(10)4-8(3-6)15-9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBVUHOUGRWDOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201242013 | |

| Record name | 1-[3-Fluoro-5-(trifluoromethoxy)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201242013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352999-53-1 | |

| Record name | 1-[3-Fluoro-5-(trifluoromethoxy)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352999-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-Fluoro-5-(trifluoromethoxy)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201242013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.